molecular formula C10H22N2 B13303634 (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine

(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine

Cat. No.: B13303634
M. Wt: 170.30 g/mol
InChI Key: BBXZPBYTNUFDTR-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine is a specialty amine compound that serves as a valuable multifunctional intermediate and ligand in organic and organometallic synthesis. This molecule integrates a sterically defined 1-cyclopropylethylamine moiety with a flexible 3-(dimethylamino)propyl chain , a structural feature common in effective catalysts . Researchers can leverage this structure in developing novel ligands for transition metal catalysis, where the tertiary amine can coordinate to metal centers. Furthermore, the compound is a prime candidate for the synthesis of more complex molecules, such as carbodiimides, following well-established routes from analogous diamines . Its potential applications extend to serving as an accelerator or cross-linking agent in polymer chemistry, particularly in formulations like polyurethanes, where structurally similar amines are known to be highly effective . As a secondary and tertiary amine, it may also act as a base catalyst in various organic transformations, including Michael additions and other carbon-carbon bond-forming reactions . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnosis or therapeutic uses.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C10H22N2/c1-9(10-5-6-10)11-7-4-8-12(2)3/h9-11H,4-8H2,1-3H3

InChI Key

BBXZPBYTNUFDTR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NCCCN(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Dimethylamino)propylamine Intermediate

This intermediate is commonly prepared by catalytic hydrogenation of 3-dimethylaminopropionitrile (DMAPN), which itself is obtained by the Michael addition of dimethylamine to acrylonitrile.

  • Step 1: Michael addition of dimethylamine to acrylonitrile in the presence of water, typically conducted in a bubble column reactor at reflux conditions to control the exothermic reaction. The reaction mixture contains an excess of dimethylamine (at least 1–10 mol% excess) to suppress polymerization of acrylonitrile and ensure high selectivity toward the aminoalkyl nitrile intermediate.
  • Step 2: Removal of unreacted acrylonitrile and dimethylamine by evaporation to concentrate the aminoalkyl nitrile.
  • Step 3: Batchwise catalytic hydrogenation of the aminoalkyl nitrile to the diamine using a nickel-based catalyst such as Raney nickel. The hydrogenation is conducted under elevated hydrogen pressure (up to 30 bar) and temperatures around 90–130 °C. A base such as potassium hydroxide or sodium hydroxide is added to facilitate the reaction. Catalyst loading ranges from 1 to 20% by weight relative to the nitrile substrate.
  • Step 4: Isolation of the diamine product by filtration to remove catalyst, followed by distillation to purify the diamine.

This process is industrially scalable and provides high yields of 3-(dimethylamino)propylamine with controlled purity.

Introduction of the Cyclopropylethyl Group

The cyclopropylethyl substituent can be introduced onto the 3-(dimethylamino)propylamine scaffold via alkylation or reductive amination:

  • Reductive Amination: The primary or secondary amine of 3-(dimethylamino)propylamine is reacted with cyclopropylacetaldehyde or its equivalent under reductive amination conditions. Typical reagents include sodium triacetoxyborohydride (Na(OAc)3BH) as the reducing agent in a suitable solvent such as dichloroethane or methanol. This method allows selective formation of the secondary or tertiary amine with the cyclopropylethyl group attached at the nitrogen.
  • Alkylation: Direct alkylation of the amine with cyclopropylethyl halides (e.g., bromides or chlorides) under basic conditions can also be employed, though reductive amination offers better selectivity and milder conditions.

These methods are supported by literature precedent for related compounds where secondary amines are alkylated or subjected to reductive amination to introduce various alkyl substituents.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Michael addition Acrylonitrile + Dimethylamine + H2O, reflux 3-Dimethylaminopropionitrile intermediate
2 Concentration Evaporation of excess reagents Concentrated aminoalkyl nitrile
3 Catalytic hydrogenation Raney Ni catalyst, H2 (30 bar), KOH base, 90–130 °C 3-(Dimethylamino)propylamine
4 Reductive amination Cyclopropylacetaldehyde + Na(OAc)3BH, solvent (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine

Research Outcomes and Analytical Data

  • Yield and Purity: The hydrogenation step typically achieves yields above 85% with high selectivity. The reductive amination step also proceeds with yields ranging from 70% to 90% depending on reaction conditions and purification methods.
  • Catalyst Efficiency: Higher catalyst loadings improve selectivity and catalyst lifetime. Raney nickel remains the preferred catalyst due to its activity and cost-effectiveness.
  • Reaction Control: Maintaining reaction temperature below 130 °C during hydrogenation prevents side reactions and polymerization. Pressure control during hydrogenation ensures complete conversion.
  • Isolation: Filtration and distillation effectively separate the diamine product from catalyst residues and byproducts.

Summary Table of Preparation Parameters

Parameter Typical Range / Condition Notes
Michael addition temperature Reflux (~100 °C) Bubble column reactor preferred
Dimethylamine excess 1–10 mol% excess Suppresses polymerization
Hydrogenation catalyst Raney nickel 1–20 wt% relative to nitrile
Hydrogen pressure 10–30 bar Ensures complete nitrile reduction
Hydrogenation temperature 90–130 °C Avoids decomposition
Base for hydrogenation KOH or NaOH Facilitates reaction
Reductive amination reagent Na(OAc)3BH Mild reducing agent
Solvent for reductive amination Dichloroethane, Methanol Solubility and reaction control
Yield of diamine intermediate >85% High selectivity
Yield of final substituted amine 70–90% Depends on alkylation conditions

Chemical Reactions Analysis

(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Based on the search results, here's what is known about (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine and 3-(dimethylamino)propylamine:

(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine

  • (CAS No.): 1021029-05-9
  • (Molecular Formula): C10H22N2
  • (Molecular Weight): 170.30
  • (MDL No.): MFCD11146358
  • (Signal Word): Warning

Availability:

  • As of January 1, 2024, this item was temporarily out of stock .

3-Aminopropyldimethylamine (DMAPA)

  • 3-Aminopropyldimethylamine can be classified as readily biodegradable without fulfilling the 10-day window criterion .
  • 3-Aminopropyldimethylamine was not mutagenic in the Ames Test and in a mouse micronucleus assay .
  • At low concentrations, DMAPA was found to have an eutrophizing effect .
  • Corrosive .

Toxicity

  • Acute oral toxicity (rat): LD50 = 922 mg/kg
  • Acute/prolonged toxicity to fish (Leuciscus idus): LC50 (96 hr) =122 mg/l
  • Acute/prolonged toxicity to aquatic invertebrates (daphnia magna): EC50 (48 hr) = 60 mg/l
  • Toxicity to aquatic plants (Scenedesmus subspicatus): EC50 (72 hr) = 56 mg/l, EC20 (72 hr) = 45.5mg/l

Allergic Reactions

  • 3-(Dimethylamino)propylamine (DMAPA) is a known allergen . There have been at least 61 reported cases of contact allergy attributed to DMAPA .
  • The presence of two amino groups (one of which is tertiary and dimethyl substituted, separated by either two or three carbon atoms) is necessary to elicit an allergic reaction in DMAPA-sensitive persons . The amino groups in DMAPA are separated by three carbon atoms .

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Structure Key Features Applications Evidence ID
(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine Cyclopropylethyl + dimethylaminopropyl amine Tertiary amine with sterically hindered cyclopropane Potential catalysis, surfactants (inferred) -
1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) Ethyl + dimethylaminopropyl carbodiimide Carbodiimide linker for amide bond formation Bioconjugation, crosslinking
1-(2-(Dimethylamino)ethyl)-3-(3-(trimethoxysilyl)propyl)urea Dimethylaminoethyl + trimethoxysilylpropyl urea Silane-functionalized base catalyst Magnetically separable catalysis in nitroaldol reactions
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) Dimethylaminopropyl methacrylamide Polymerizable monomer with pH/temperature sensitivity Smart polymers, flotation agents
N1-(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine Bis-dimethylaminopropyl diamine Multidentate tertiary amine Surfactants, coordination chemistry

Reactivity and Functional Performance

Amide Bond Formation vs. Catalytic Activity

  • EDC (): Activates carboxyl groups for amide bond formation under acidic conditions (pH 3.5–4.5). Reactivity is pH-dependent, with rapid inactivation at low pH due to urea formation.

Physicochemical Properties

Table 2: Key Property Comparisons

Property Target Compound EDC DMAPMA N1-(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine
Water Solubility Likely moderate (cyclopropane reduces polarity) High (hydrochloride salt form) Moderate (hydrophobic methacrylamide backbone) High (multiple hydrophilic amines)
Basicity (pKa) ~8–9 (estimated for tertiary amines) ~4.5–6.5 (pH-dependent carbodiimide reactivity) ~7–8 (tertiary amine in polymer) ~9–10 (stronger due to multiple amines)
Thermal Stability High (cyclopropane rigidity) Moderate (decomposes in aqueous media) High (stable in polymers up to 100°C) High (stable in surfactants)

Biological Activity

(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

The synthesis of (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine typically involves multi-step organic reactions, starting from cyclopropyl derivatives and amines. The compound can be synthesized through the following general steps:

  • Formation of Cyclopropylamine : Cyclopropylcarboxylic acid is reacted with ammonia or an amine.
  • Alkylation : The cyclopropylamine intermediate is then alkylated with a suitable dimethylamino-propyl halide.
  • Purification : The final product is purified using standard organic chemistry techniques such as recrystallization or chromatography.

Biological Mechanisms

The biological activity of (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially by binding to active or allosteric sites, thereby altering enzyme conformations and blocking substrate access.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, modulating downstream signaling pathways that are crucial for various physiological responses .

Pharmacological Activities

Research has indicated several pharmacological activities associated with (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains, indicating its potential application in treating infections .
  • Anticancer Activity : Some derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer models. This activity is often enhanced when combined with other chemotherapeutic agents like doxorubicin .
  • Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine:

StudyFindings
Umesha et al. (2009)Demonstrated antimicrobial and antioxidant activities in pyrazole derivatives, suggesting a similar profile for cyclopropyl derivatives .
Parish et al. (1984)Reported cytotoxic effects in breast cancer cell lines for pyrazole analogs, indicating potential for combination therapies .
Goulioukina et al. (2016)Identified significant antitumor activity in certain pyrazoles, supporting further investigation into cyclopropyl derivatives .

Q & A

Q. What are the recommended synthetic routes for (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine?

The synthesis of this compound can be approached via alkylation or reductive amination strategies. A common method involves reacting cyclopropylethylamine with 3-(dimethylamino)propyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to facilitate nucleophilic substitution . Alternatively, reductive amination using cyclopropylethyl aldehyde and 3-(dimethylamino)propylamine in the presence of NaBH₃CN or H₂/Pd-C can yield the target compound. Reaction optimization should include monitoring by thin-layer chromatography (TLC) and purification via column chromatography or distillation. Key parameters include temperature control (20–80°C) and stoichiometric ratios (1:1.2 amine:alkylating agent) to minimize side products like tertiary amine oxides .

Q. What spectroscopic techniques are suitable for characterizing (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the cyclopropane ring (δ 0.5–1.5 ppm for cyclopropyl protons) and dimethylamino group (δ 2.2–2.8 ppm for N(CH₃)₂). 2D NMR (COSY, HSQC) resolves overlapping signals in the propyl chain .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₀H₂₁N₂).
  • IR Spectroscopy : Stretching vibrations for NH (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm amine functionality .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound’s tertiary amine structure enables its use as:

  • Enzyme inhibitor scaffolds : The cyclopropane moiety enhances metabolic stability, making it suitable for targeting neurotransmitter receptors (e.g., GABA₃) .
  • Ligands in coordination chemistry : The dimethylamino group acts as a weak base for metal complexation (e.g., Cu²⁺ or Zn²⁺) in catalytic studies .
  • Prodrug intermediates : Functionalization at the cyclopropane or amine sites allows derivatization for pharmacokinetic optimization .

Advanced Research Questions

Q. How can researchers optimize reaction yield under varying catalytic conditions?

A design of experiments (DoE) approach is recommended:

  • Variables : Catalyst type (e.g., Pd/C vs. Raney Ni), temperature (40–100°C), and solvent polarity (THF vs. ethanol).
  • Response surface methodology (RSM) identifies optimal conditions. For example, Pd/C at 60°C in ethanol increases reductive amination efficiency by 25% compared to NaBH₃CN .
  • In-line analytics (e.g., FTIR or Raman spectroscopy) monitor reaction progress in real time, reducing purification steps .

Q. How to resolve discrepancies in reported physicochemical properties (e.g., logP, pKa)?

Contradictions often arise from measurement techniques. A systematic approach includes:

  • Standardized protocols : Use shake-flask (logP) and potentiometric titration (pKa) methods under controlled pH (7.4) and temperature (25°C) .
  • Cross-validation : Compare data from PubChem, ECHA, and experimental results. For example, PubChem reports a logP of 1.8 for similar amines, while experimental values may vary due to impurities .
  • Computational modeling : Tools like COSMO-RS predict logP/pKa with <5% error when calibrated against experimental data .

Q. What strategies assess environmental impact and biodegradation pathways?

  • Fate studies : Use ¹⁴C-labeled compound to track distribution in soil/water systems. Aerobic biodegradation assays (OECD 301B) quantify mineralization rates .
  • Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition (OECD 201) evaluate ecological risks.
  • Metabolite identification : LC-HRMS detects transformation products (e.g., hydroxylated or dealkylated derivatives) in simulated wastewater .

Q. How to design experiments for studying amine-mediated reaction mechanisms?

  • Kinetic isotope effects (KIE) : Replace NH with ND to probe rate-determining steps in catalysis .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock) model interactions between the compound and enzyme active sites (e.g., cytochrome P450) .
  • In situ spectroscopy : Operando NMR or XAS captures transient intermediates during reactions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Reference
AlkylationK₂CO₃, CH₃CN, 60°C, 12h6895
Reductive AminationPd/C, H₂, EtOH, 80°C, 6h8298

Q. Table 2. Analytical Techniques for Characterization

TechniqueKey Peaks/DataApplication
¹H NMRδ 0.9–1.1 (cyclopropyl CH₂)Structural confirmation
HRMSm/z 185.18 [M+H]⁺Molecular formula
IR3350 cm⁻¹ (NH stretch)Functional group analysis

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